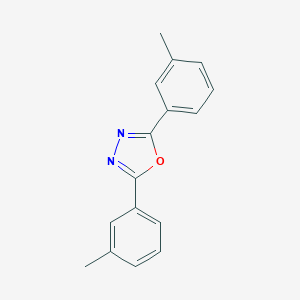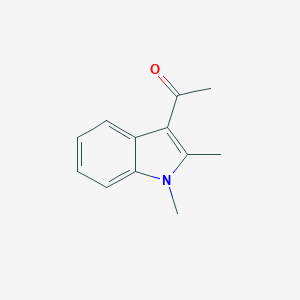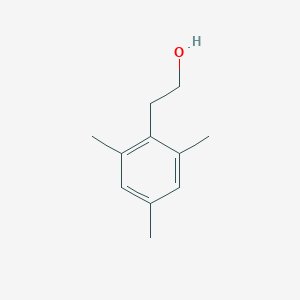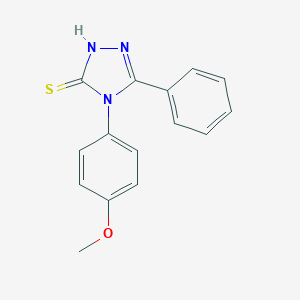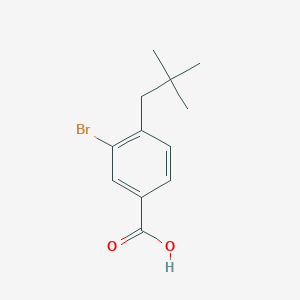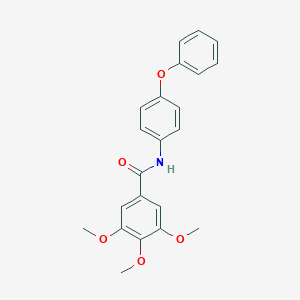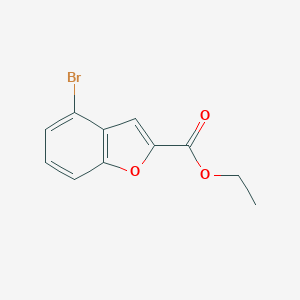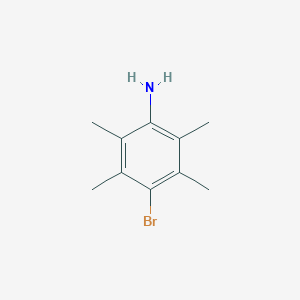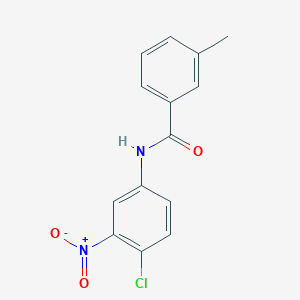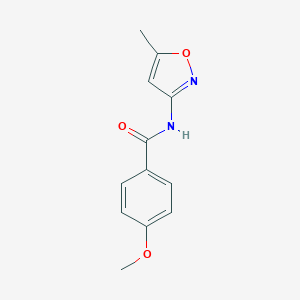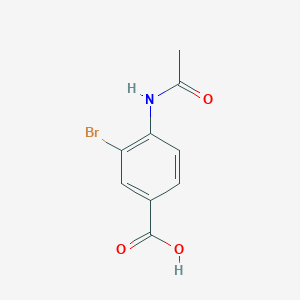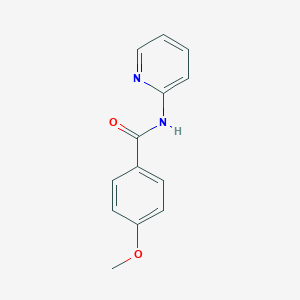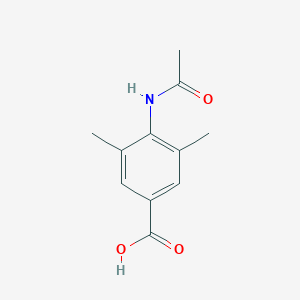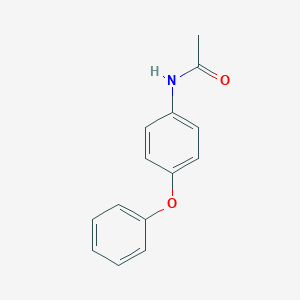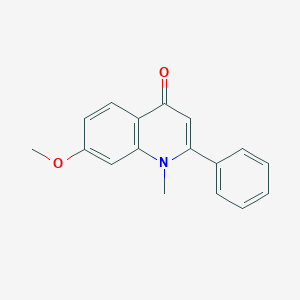
Eduleine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eduleine is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme, which has been identified as a key target in several disease states. This compound has been shown to have significant potential in the field of drug discovery and development, and it is currently being investigated for its therapeutic potential in several areas.
Aplicaciones Científicas De Investigación
Endocrine-Disrupting Chemicals and Health
Eduleine, as an endocrine-disrupting chemical (EDC), has been studied extensively for its impacts on health and disease. EDCs, including this compound, can alter gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. These alterations can affect individuals and their descendants, with causal links established between exposure and disease manifestation. This has been substantiated through experimental animal models and epidemiological data in humans (Gore et al., 2015).
Neuroendocrine Disruption
This compound's potential to disrupt neuroendocrine systems is a critical area of research. It has been shown that EDCs like this compound can affect neurodevelopment and neuroendocrine systems. This includes the hypothalamic-pituitary-gonadal (HPG) axis, essential for maintaining proper reproductive function. Such disruption can have significant implications for both wildlife and humans, affecting reproductive health and behavior (Wirbisky & Freeman, 2015).
Epigenetic and Generational Effects
Research on this compound also involves studying its epigenetic impacts. EDCs can produce effects in exposed individuals and their offspring, indicating that this compound might have generational effects. These findings are crucial in understanding how this compound can influence health beyond immediate exposure, affecting future generations (Gore et al., 2015).
Cellular and Molecular Mechanisms
Studies on this compound also delve into its cellular and molecular mechanisms. These insights are vital for comprehending how this compound interacts with biological systems at a fundamental level, influencing various biological processes and potentially leading to disease (Kohlmeier et al., 2013).
Propiedades
Número CAS |
483-51-2 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
Clave InChI |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Otros números CAS |
483-51-2 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



